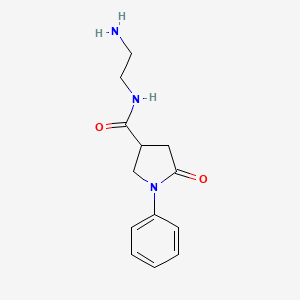

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Synthesis Analysis

The synthesis of related compounds such as “N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea” has been reported in the field of antineoplastic drugs . Another compound, “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane”, has been used for synthesis .

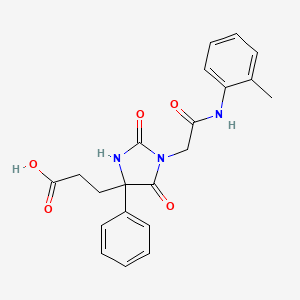

Molecular Structure Analysis

“N-(2-Aminoethyl)ethanolamine” has a molecular formula of C4H12N2O, an average mass of 104.151 Da, and a monoisotopic mass of 104.094963 Da .

Chemical Reactions Analysis

Aminoethylpiperazine, a derivative of piperazine, is known to react with acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)glycine” is a laboratory chemical with a CAS No of 24123-14-6 . “N-(2-Aminoethyl)1,2-ethanediamine” has a CAS # 111-40-0 and a formula of C₄H₁₃N₃ .

Applications De Recherche Scientifique

Antibacterial Agents

One application involves the synthesis of pyridonecarboxylic acids as antibacterial agents. Researchers have developed compounds with substituted cyclic amino groups that showed significant in vitro and in vivo antibacterial activities, highlighting the potential of such derivatives in treating bacterial infections (Egawa et al., 1984).

DNA Cleavage Activity

Another study focused on targeting DNA A.T tracts with a polyamide containing an N-methylpyrrole amino acid linked to carboxylic derivatives of phenanthroline. This research demonstrated the ability to direct DNA cleavage activity to specific regions, which has implications for gene regulation and cancer therapy (Pitié et al., 2000).

Synthesis Methodologies

The development of a parallel solution-phase approach to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides demonstrates the compound's utility in creating diverse chemical libraries for screening potential pharmacological agents (Črček et al., 2012).

Non-Linear Optical Properties

Research into the non-linear optical (NLO) properties and molecular docking analyses of derivatives synthesized through a three-component reaction has shown promising results for the inhibition of tubulin polymerization and anticancer activity. This suggests potential applications in developing new therapeutic agents against cancer (Jayarajan et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-6-7-15-13(18)10-8-12(17)16(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWXDJHHTZUGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)

![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)

![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)